molecular formula C13H20N2O B096652 Urea, N'-phenyl-N,N-dipropyl- CAS No. 15545-56-9

Urea, N'-phenyl-N,N-dipropyl-

Cat. No.: B096652
CAS No.: 15545-56-9
M. Wt: 220.31 g/mol
InChI Key: LHXPKFQYXZREQC-UHFFFAOYSA-N
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Description

Urea, N’-phenyl-N,N-dipropyl- is a derivative of urea where one of the nitrogen atoms is substituted with a phenyl group and the other nitrogen atom is substituted with two propyl groups. This compound is part of the broader class of N-substituted ureas, which are known for their diverse chemical and biological properties. These compounds are extensively employed in various industries, including chemical, pharmaceutical, and agrochemical sectors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-substituted ureas, including Urea, N’-phenyl-N,N-dipropyl-, can be achieved through the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method involves the reaction of the corresponding amine with phosgene to generate the desired isocyanate or carbamoyl chloride, which then reacts with ammonia to form the urea derivative . Another method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents .

Industrial Production Methods: Industrial production of N-substituted ureas often focuses on resource-efficient and environmentally friendly processes. The reaction conditions are optimized to promote high yields and chemical purity while minimizing environmental impact. The use of phosgene, although effective, is not environmentally friendly or safe, and alternative methods are being developed to address these concerns .

Chemical Reactions Analysis

Types of Reactions: Urea, N’-phenyl-N,N-dipropyl- undergoes various chemical reactions, including:

    Substitution Reactions: The phenyl and propyl groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted urea derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Scientific Research Applications

Urea, N’-phenyl-N,N-dipropyl- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing other important chemicals and intermediates.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Employed in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Urea, N’-phenyl-N,N-dipropyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • Urea, N,N’-diphenyl-
  • Urea, N,N-diphenyl-N’-propyl-
  • Urea, N,N,N’-trisubstituted derivatives

Comparison: Urea, N’-phenyl-N,N-dipropyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and biological activity. For example, the presence of the phenyl group can enhance its lipophilicity and potential interactions with biological targets, while the propyl groups can influence its solubility and overall chemical behavior .

Properties

IUPAC Name

3-phenyl-1,1-dipropylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-3-10-15(11-4-2)13(16)14-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXPKFQYXZREQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40336537
Record name Urea, N'-phenyl-N,N-dipropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15545-56-9
Record name Urea, N'-phenyl-N,N-dipropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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